molecular formula C15H19N3O2 B13959571 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl- CAS No. 55228-56-3

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl-

Cat. No.: B13959571
CAS No.: 55228-56-3
M. Wt: 273.33 g/mol
InChI Key: KGVBXHRRCXQRDE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization to introduce the isopropoxy and phenyl groups. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological or chemical outcomes .

Properties

CAS No.

55228-56-3

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N,N-dimethyl-1-phenyl-5-propan-2-yloxypyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-11(2)20-14-10-13(15(19)17(3)4)16-18(14)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

KGVBXHRRCXQRDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C

Origin of Product

United States

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